molecular formula C5H7ClN2 B6192059 2-ethenyl-1H-imidazole hydrochloride CAS No. 2647530-39-8

2-ethenyl-1H-imidazole hydrochloride

Cat. No.: B6192059
CAS No.: 2647530-39-8
M. Wt: 130.6
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Description

2-Ethenyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a vinyl (ethenyl) group at the 2-position and a hydrochloride salt. The ethenyl group provides a reactive site for polymerization or cross-linking reactions, making it valuable as a monomer or synthetic intermediate . The hydrochloride salt enhances solubility in polar solvents, a common feature among imidazole derivatives to improve bioavailability or handling in industrial processes .

Properties

CAS No.

2647530-39-8

Molecular Formula

C5H7ClN2

Molecular Weight

130.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-ethenyl-1H-imidazole from imidazole and an appropriate vinylating agent.

    Vinylation Reaction: The imidazole is reacted with a vinylating agent such as acetylene or vinyl halides under basic conditions to introduce the ethenyl group at the 2-position.

    Hydrochloride Formation: The resulting 2-ethenyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form saturated imidazole derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-ethenyl-1H-imidazole-4-carboxaldehyde or 2-ethenyl-1H-imidazole-4-carboxylic acid.

    Reduction: Formation of 2-ethyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Ethenyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive ethenyl group.

Mechanism of Action

The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Ligand Binding: It can act as a ligand, forming complexes with metal ions or other molecules, which can alter their activity or stability.

    Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of metabolic enzymes or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazole derivatives with substituents at the 1H-position and hydrochloride salts exhibit diverse chemical and functional properties. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of 2-Ethenyl-1H-Imidazole Hydrochloride and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications References
This compound* C₅H₇ClN₂ 130.58 (calculated) Ethenyl (-CH₂CH₂) Polymerization, drug intermediates Inferred
5-(2-Chloroethyl)-1H-imidazole hydrochloride C₅H₈Cl₂N₂ 167.03 Chloroethyl (-CH₂CH₂Cl) Alkylating agent, anticancer research
2-(4-Methoxyphenyl)-1H-imidazole hydrochloride C₁₀H₁₁ClN₂O 210.66 Methoxyphenyl (-C₆H₄OCH₃) Antimicrobial agents, material science
2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride C₅H₁₂Cl₂N₄ 199.08 Hydrazinylmethyl (-CH₂NHNH₂) Chelation therapy, coordination chemistry
2-Chloromethyl-1-methyl-1H-imidazole hydrochloride C₅H₈Cl₂N₂ 167.03 Chloromethyl (-CH₂Cl) Reactive intermediate, peptide synthesis

* Hypothetical structure inferred from analogs.

Key Observations:

Substituent Effects on Reactivity: Ethenyl: The vinyl group enables addition reactions (e.g., radical polymerization), distinguishing it from chloroethyl or chloromethyl analogs, which are prone to nucleophilic substitution . Chloroethyl/Chloromethyl: These groups enhance electrophilicity, making them suitable for alkylation in drug design (e.g., antitumor agents) .

Physicochemical Properties :

  • Hydrochloride salts universally improve aqueous solubility, critical for pharmaceutical formulations .
  • Higher molecular weights in methoxyphenyl derivatives (e.g., 210.66 g/mol) correlate with increased melting points and stability .

Applications: this compound: Likely used in conductive polymers or cross-linked hydrogels due to its unsaturated bond . 5-(2-Chloroethyl)-1H-imidazole hydrochloride: Investigated in oncology for DNA cross-linking . Hydrazinylmethyl derivatives: Employed in metal-ion chelation for diagnostic imaging .

Q & A

Q. What are the common synthesis protocols for 2-ethenyl-1H-imidazole hydrochloride, and how can researchers optimize reaction conditions to minimize side products?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization and functionalization under controlled conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to promote coupling reactions. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to suppress undesired side reactions like polymerization of the ethenyl group. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ethenyl group (δ ~5–6 ppm for protons) and imidazole ring protons. Infrared (IR) spectroscopy can confirm the presence of N-H stretches (~3200 cm⁻¹) and C=C bonds. Melting point analysis and High-Resolution Mass Spectrometry (HRMS) further validate molecular weight and purity. X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for unambiguous structural determination if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (4°C, 25°C, 40°C) over 1–3 months, coupled with periodic HPLC analysis, can identify degradation pathways. Light-sensitive samples should be stored in amber vials. Stability data should guide recommendations for long-term storage, often at –20°C in desiccated environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-ethenyl-1H-imidazole derivatives across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurities. Researchers should:

  • Compare IC₅₀ values under standardized protocols (e.g., enzyme inhibition assays at pH 7.4).
  • Use orthogonal characterization (e.g., LC-MS) to confirm compound identity and purity.
  • Perform dose-response curves in cellular models to validate target specificity .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the ethenyl group’s susceptibility to electrophilic attack). Molecular docking studies predict binding affinities to biological targets like kinases or GPCRs, guiding rational drug design. Software like Gaussian or Schrödinger Suite is commonly employed .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in imidazole derivatives?

Systematic SAR studies involve synthesizing analogs with modifications to the:

  • Ethenyl group (e.g., substitution with halogens or alkyl chains).
  • Imidazole ring (e.g., N-methylation or introduction of electron-withdrawing groups). Biological testing (e.g., antimicrobial MIC assays or cytotoxicity screens) identifies critical pharmacophores. Statistical tools like Principal Component Analysis (PCA) correlate structural features with activity .

Q. How can solvent-free or green chemistry approaches improve the synthesis of this compound?

Mechanochemical methods (e.g., ball milling) or microwave-assisted synthesis reduce solvent use and reaction times. For example, Eaton’s reagent (P₂O₅/MeSO₃H) in solvent-free Friedel-Crafts reactions achieves high yields (~90%) with minimal waste. Life Cycle Assessment (LCA) tools quantify environmental benefits compared to traditional methods .

Methodological Considerations

  • Contradiction Analysis : Cross-validate synthetic yields and biological data using independent replicates and statistical tests (e.g., ANOVA) .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential respiratory irritation. First-aid measures for accidental exposure include immediate rinsing (15+ minutes for eyes) and medical consultation .

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